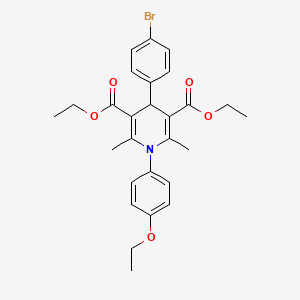![molecular formula C21H13BrCl2N2O2 B11544753 N-[(E)-(3-bromo-4-methoxyphenyl)methylidene]-2-(2,5-dichlorophenyl)-1,3-benzoxazol-5-amine](/img/structure/B11544753.png)
N-[(E)-(3-bromo-4-methoxyphenyl)methylidene]-2-(2,5-dichlorophenyl)-1,3-benzoxazol-5-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(E)-1-(3-BROMO-4-METHOXYPHENYL)-N-[2-(2,5-DICHLOROPHENYL)-1,3-BENZOXAZOL-5-YL]METHANIMINE is a synthetic organic compound that belongs to the class of imines This compound is characterized by the presence of a bromine atom, a methoxy group, and two dichlorophenyl groups attached to a benzoxazole ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (E)-1-(3-BROMO-4-METHOXYPHENYL)-N-[2-(2,5-DICHLOROPHENYL)-1,3-BENZOXAZOL-5-YL]METHANIMINE typically involves the following steps:
Formation of the Benzoxazole Ring: The benzoxazole ring can be synthesized by the condensation of 2-aminophenol with a suitable carboxylic acid derivative, such as 2,5-dichlorobenzoic acid, under acidic conditions.
Bromination and Methoxylation: The bromination of a suitable phenyl precursor, followed by methoxylation, can be achieved using bromine and methanol in the presence of a catalyst.
Formation of the Imines: The final step involves the condensation of the brominated and methoxylated phenyl compound with the benzoxazole derivative in the presence of a suitable dehydrating agent, such as phosphorus oxychloride, to form the imine linkage.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimization of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
化学反应分析
Types of Reactions
(E)-1-(3-BROMO-4-METHOXYPHENYL)-N-[2-(2,5-DICHLOROPHENYL)-1,3-BENZOXAZOL-5-YL]METHANIMINE can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of amines or alcohols.
Substitution: The bromine and methoxy groups can participate in nucleophilic substitution reactions, where nucleophiles such as hydroxide ions or amines replace these groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium hydroxide in aqueous medium.
Major Products Formed
Oxidation: Formation of corresponding oxides.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted phenyl derivatives.
科学研究应用
Chemistry
In chemistry, (E)-1-(3-BROMO-4-METHOXYPHENYL)-N-[2-(2,5-DICHLOROPHENYL)-1,3-BENZOXAZOL-5-YL]METHANIMINE is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound may be investigated for its potential biological activities, such as antimicrobial, antifungal, or anticancer properties. Its interactions with biological targets can provide insights into its mechanism of action and potential therapeutic applications.
Medicine
In medicine, the compound may be explored for its potential as a drug candidate. Its ability to interact with specific molecular targets makes it a promising candidate for the development of new pharmaceuticals.
Industry
In the industrial sector, (E)-1-(3-BROMO-4-METHOXYPHENYL)-N-[2-(2,5-DICHLOROPHENYL)-1,3-BENZOXAZOL-5-YL]METHANIMINE can be used as an intermediate in the synthesis of dyes, pigments, and other specialty chemicals.
作用机制
The mechanism of action of (E)-1-(3-BROMO-4-METHOXYPHENYL)-N-[2-(2,5-DICHLOROPHENYL)-1,3-BENZOXAZOL-5-YL]METHANIMINE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, leading to the modulation of their activity and subsequent biological effects. The exact molecular pathways involved can vary depending on the specific application and target.
相似化合物的比较
Similar Compounds
2,5-Dichloroaniline: An aniline derivative with two chlorine atoms, used in the production of dyes and herbicides.
2,4-Dichloroaniline: Another aniline derivative with different chlorine atom positions, also used in dye and herbicide production.
Uniqueness
(E)-1-(3-BROMO-4-METHOXYPHENYL)-N-[2-(2,5-DICHLOROPHENYL)-1,3-BENZOXAZOL-5-YL]METHANIMINE is unique due to its combination of bromine, methoxy, and dichlorophenyl groups attached to a benzoxazole ring. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
属性
分子式 |
C21H13BrCl2N2O2 |
|---|---|
分子量 |
476.1 g/mol |
IUPAC 名称 |
1-(3-bromo-4-methoxyphenyl)-N-[2-(2,5-dichlorophenyl)-1,3-benzoxazol-5-yl]methanimine |
InChI |
InChI=1S/C21H13BrCl2N2O2/c1-27-19-6-2-12(8-16(19)22)11-25-14-4-7-20-18(10-14)26-21(28-20)15-9-13(23)3-5-17(15)24/h2-11H,1H3 |
InChI 键 |
KAYWAMZOXRIINT-UHFFFAOYSA-N |
规范 SMILES |
COC1=C(C=C(C=C1)C=NC2=CC3=C(C=C2)OC(=N3)C4=C(C=CC(=C4)Cl)Cl)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3,4-dimethoxy-N-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B11544673.png)


![Diethyl 3-methyl-5-({[3-(morpholin-4-ylsulfonyl)phenyl]carbonyl}amino)thiophene-2,4-dicarboxylate](/img/structure/B11544686.png)

![1-{(E)-[(2-ethylphenyl)imino]methyl}-17-(4-methoxyphenyl)-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione (non-preferred name)](/img/structure/B11544708.png)

![2-[(3-Methylphenyl)amino]-N'-[(E)-{5-[3-(trifluoromethyl)phenyl]furan-2-YL}methylidene]acetohydrazide](/img/structure/B11544717.png)
![3,6-Diamino-2-(biphenyl-4-ylcarbonyl)thieno[2,3-b]pyridine-5-carbonitrile](/img/structure/B11544726.png)

![6-[(2E)-2-{5-bromo-2-[(2,4-dichlorobenzyl)oxy]benzylidene}hydrazinyl]-N-methyl-N'-phenyl-1,3,5-triazine-2,4-diamine](/img/structure/B11544744.png)
![4-[(E)-{2-[hydroxy(phenyl)acetyl]hydrazinylidene}methyl]phenyl 2-iodobenzoate](/img/structure/B11544751.png)
![N-(3,4-dimethylphenyl)-6-[(2E)-2-(2-nitrobenzylidene)hydrazinyl]-N'-(4-nitrophenyl)-1,3,5-triazine-2,4-diamine](/img/structure/B11544760.png)
![2,4-dibromo-6-[(E)-{2-[(4-chlorophenoxy)acetyl]hydrazinylidene}methyl]phenyl 2-iodobenzoate](/img/structure/B11544766.png)
